4-硝基-(2-甲基氨基乙氧基)苯

描述

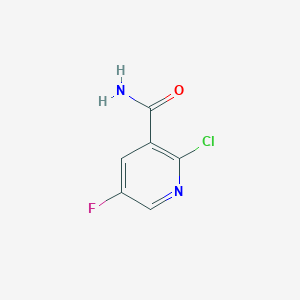

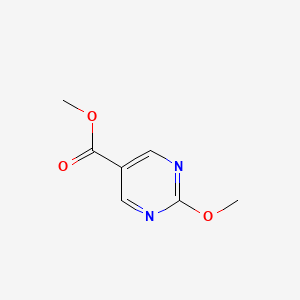

4-Nitro-(2-methylaminoethoxy)benzene is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Nitro-(2-methylaminoethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-(2-methylaminoethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

制药行业

4-硝基-(2-甲基氨基乙氧基)苯: 在制药行业中用作合成多种药物的前体。其衍生物常用于制造需要硝基苯部分作为其分子结构一部分的药物。 例如,它可用于合成对乙酰氨基酚,这是一种常见的止痛药和退热药 .

染料制造

在染料行业,该化合物用作生产复杂染料的中间体。 它的化学结构允许附着各种取代基,从而能够创建具有特定性质的染料,用于纺织品和其他材料 .

高级氧化工艺

该化合物因其在芬顿氧化等高级氧化工艺中的降解而被研究。 了解其分解有助于处理含有硝基芳香族化合物的工业废水,这些化合物以其毒性和潜在的致癌作用而闻名 .

催化研究

苯硝化固体酸催化剂的研究通常涉及硝基苯衍生物4-硝基-(2-甲基氨基乙氧基)苯,它可能用于研究这些催化剂在生产硝基芳香族化合物方面的效率和选择性 .

环境科学

由于该化合物存在于工业废水中,因此其环境影响正在研究中。 对其生物降解和对生态系统的影响的研究可以带来更好的污染控制措施 .

有机合成

在有机化学中,4-硝基-(2-甲基氨基乙氧基)苯是合成多取代苯的宝贵试剂。 它可用于在芳香环上的特定位置引入硝基,这对复杂有机分子的合成至关重要 .

农用化学品开发

硝基苯部分在农用化学品的开发中具有重要意义。 4-硝基-(2-甲基氨基乙氧基)苯的衍生物可用于创建具有更高功效和更低环境影响的新型杀虫剂和除草剂 .

材料科学

在材料科学中,该化合物可以参与合成具有特定电子或光学性质的新型材料。 它能够进行各种化学反应,使其成为开发先进材料的多功能基石 .

安全和危害

作用机制

Target of Action

Nitro compounds are known to have high anti-infective activity . They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .

Mode of Action

Nitro compounds are known to undergo various chemical reactions such as coupling, condensation, and nucleophilic substitution . In the case of azobenzene derivatives, they exhibit a robust and reversible light-induced trans-cis isomerization about the N-N bond .

Biochemical Pathways

Nitro compounds are known to participate in diverse reactions, enabling the synthesis of new compounds . They also play a significant role in organic synthesis, particularly in the production of dyes and pharmaceuticals .

Pharmacokinetics

Nitro compounds generally demonstrate predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

Nitro compounds are known to have high anti-infective activity , suggesting that they may have potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of 4-Nitro-(2-methylaminoethoxy)benzene can be influenced by various environmental factors. For instance, the degradation of similar nitro compounds has been studied in the context of advanced oxidation processes . .

生化分析

Biochemical Properties

4-Nitro-(2-methylaminoethoxy)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, while the amino group is an electron-donating group. This dual nature influences the compound’s reactivity and interaction with enzymes, proteins, and other biomolecules. For instance, the nitro group can form hydrogen bonds with amino acid residues in proteins, while the amino group can participate in nucleophilic attacks .

Cellular Effects

4-Nitro-(2-methylaminoethoxy)benzene affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may activate or inhibit certain signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

The molecular mechanism of 4-Nitro-(2-methylaminoethoxy)benzene involves its binding interactions with biomolecules. The nitro group can form strong hydrogen bonds with enzymes, leading to enzyme inhibition or activation. Additionally, the amino group can interact with nucleophilic sites on DNA or RNA, potentially affecting gene expression. These interactions can result in changes in cellular function and metabolism .

属性

IUPAC Name |

N-methyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWNEHIJLURBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485309 | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60814-17-7 | |

| Record name | N-Methyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60814-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)